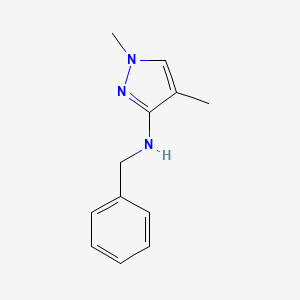

N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-benzyl-1,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-10-9-15(2)14-12(10)13-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,14) |

InChI Key |

ZRDPJARKERKMND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 1,4 Dimethyl 1h Pyrazol 3 Amine and Analogues

General Strategies for Pyrazole (B372694) Ring Construction Relevant to the N-Benzyl-1,4-dimethyl-1H-pyrazol-3-amine Core

The formation of the pyrazole ring is a foundational step in organic synthesis, with several robust methods available to chemists. These strategies typically involve the combination of a three-carbon component with a hydrazine-based two-nitrogen component.

The most common and straightforward method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govresearchgate.net This reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. youtube.com The reaction is versatile and can be used to produce a wide array of polysubstituted pyrazoles. nih.gov

For the synthesis of a precursor to this compound, a substituted hydrazine, such as benzylhydrazine (B1204620), would react with a suitably substituted 1,3-dicarbonyl compound. The regioselectivity of the reaction can be a challenge; when an unsymmetrical 1,3-diketone is used with a monosubstituted hydrazine, a mixture of two regioisomers can be formed. nih.govrsc.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Typical Conditions | Product Type |

|---|---|---|---|

| Acetylacetone | Phenylhydrazine | Acid catalyst, heat | 1-Phenyl-3,5-dimethylpyrazole |

| Ethyl acetoacetate | Hydrazine hydrate | Ethanol, reflux | 3-Methyl-5-pyrazolone |

The reaction mechanism typically proceeds through the formation of a hydrazone or enamine intermediate, which then undergoes cyclization and dehydration to yield the final aromatic pyrazole product. youtube.com

Another powerful strategy for constructing the pyrazole nucleus is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. acs.orgmdpi.com The reaction of a diazo compound with an alkyne directly yields a pyrazole. acs.org

This approach offers a high degree of regioselectivity, which is often determined by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org A significant advantage is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones, making the process more convenient and safer. acs.orgorganic-chemistry.org For instance, the reaction of diazo compounds generated from aldehydes with terminal alkynes can regioselectively furnish 3,5-disubstituted pyrazoles. acs.org

Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Features | Resulting Pyrazole |

|---|---|---|---|

| Diazo compounds (from N-tosylhydrazones) | Terminal alkynes | High regioselectivity, in situ generation of dipole acs.orgorganic-chemistry.org | 3,5-Disubstituted pyrazoles |

| Nitrile imines | Alkenes (e.g., Morita–Baylis–Hillman carbonates) | Good yields, wide scope of substituents rsc.org | 1,3,5-Trisubstituted pyrazoles |

Oxidative cyclization methods provide an alternative route to pyrazoles, often starting from more flexible precursors like unsaturated hydrazones. These reactions typically involve the formation of the pyrazole ring through an intramolecular cyclization process coupled with an oxidation step that leads to the aromatic system.

For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives. organic-chemistry.org This reaction is thought to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org Another approach involves the palladium-catalyzed oxidative C-N cyclization of N-sulfonyl,C-homoallyl-hydrazones to form 5-vinylpyrazolines, which can then be aromatized to the corresponding pyrazoles. nih.gov Additionally, a metal-free method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the oxidative coupling of hydrazones and 1,3-diarylpropenes, which can then undergo cascade cyclization to form pyrazoles. acs.org

The Knorr pyrazole synthesis, first reported in 1883, is a specific and widely used example of the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives. nih.govjk-sci.com The reaction is typically carried out under acidic conditions. slideshare.netslideshare.net The mechanism involves the formation of an imine at one carbonyl group, followed by an intramolecular attack from the second nitrogen atom onto the other carbonyl group, and subsequent dehydration to yield the pyrazole. jk-sci.comslideshare.net

To synthesize the core of this compound using the Knorr synthesis, one would theoretically start with a 1,3-dicarbonyl precursor that can provide the 4-methyl and 3-amino functionalities, and react it with benzylhydrazine. However, the regiochemical outcome is a critical consideration, as the reaction of an unsymmetrical diketone with benzylhydrazine can lead to two different pyrazole isomers. rsc.org Recent kinetic studies using transient flow methods have revealed that the Knorr synthesis mechanism is more complex than previously understood, involving potential autocatalysis and unexpected intermediates. rsc.org

Functionalization Strategies for this compound

Once the pyrazole ring is formed, or by choosing appropriately substituted starting materials, the final substituents can be introduced. For this compound, this involves ensuring the presence of a benzyl (B1604629) group on a nitrogen, and two methyl groups at the N1 and C4 positions. The benzyl group would likely be introduced by using benzylhydrazine in the initial ring-forming reaction.

The introduction of methyl groups onto the pyrazole ring can be achieved either by incorporating them into the initial building blocks or by post-synthesis functionalization. To obtain the 4-methyl substitution, a precursor such as a methyl-substituted 1,3-dicarbonyl compound would be used in a cyclocondensation reaction.

The N1-methylation of a pyrazole ring is a common functionalization step. However, for an NH-pyrazole, methylation can occur at either the N1 or N2 position, leading to regioisomeric products. The selectivity of this N-alkylation is a significant challenge due to the often similar reactivity of the two nitrogen atoms. acs.org Recently, a highly selective method for the N1-methylation of pyrazoles has been developed using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents show significantly improved selectivity for the N1 position over traditional methylating agents like methyl iodide or dimethyl sulfate. acs.orgresearchgate.net The process involves an initial N-alkylation with the bulky silane, followed by a protodesilylation step to reveal the N-methyl group. acs.org This method has demonstrated excellent regioselectivity (92:8 to >99:1 N1/N2 ratios) across a range of pyrazole substrates. acs.orgresearcher.life

Table 3: Comparison of Methylating Agents for Pyrazole N-Methylation

| Methylating Agent | Conditions | Selectivity (N1 vs. N2) | Reference |

|---|---|---|---|

| Dimethyl sulfate | Basic conditions | Often leads to mixtures, favors 3-RF-pyrazoles in specific cases | researchgate.net |

| Methyl iodide | Basic conditions | Can result in product mixtures | researchgate.net |

Regioselective Amination at Pyrazole C3 Position

The introduction of an amino group at the C3 position of the pyrazole ring is a critical step in the synthesis of this compound and its analogs. Achieving regioselectivity at this position can be challenging due to the electronic properties of the pyrazole nucleus, where the C4 and C5 positions are often more reactive towards certain electrophilic and nucleophilic substitutions. scholaris.ca

Direct C-H amination has emerged as a powerful tool in modern organic synthesis. For pyrazole systems, transition-metal-free approaches have been developed that allow for the regioselective introduction of an amino group at the C3 position of 2H-indazoles, which share the pyrazole core. rsc.orgnih.gov These reactions often proceed through a radical mechanism, offering good to excellent yields and demonstrating broad functional group tolerance. rsc.org

Another strategy to control regioselectivity involves the use of pyrazole N-oxides. The N-oxide functionality can direct incoming reagents to specific positions. For instance, the reaction of pyrazole N-oxides with arynes has been shown to regioselectively yield C3-hydroxyarylated pyrazoles. scholaris.canih.gov While not a direct amination, this methodology highlights how manipulation of the pyrazole core can activate the C3 position for functionalization. Subsequent chemical transformations could then be employed to convert the introduced group into an amine.

The challenge of C3 functionalization is often circumvented by constructing the pyrazole ring with the desired amine or a precursor group already in place, a strategy discussed in subsequent sections.

N-Benzylation of Pyrazolamines

Once the 3-aminopyrazole (B16455) core is established, the final step in the synthesis of the target compound is the introduction of the benzyl group onto the exocyclic amine. This N-benzylation is a common transformation in organic chemistry.

A prevalent method for N-alkylation, including benzylation, involves the reaction of the pyrazolamine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. semanticscholar.org The base deprotonates the primary amine, increasing its nucleophilicity and facilitating the subsequent substitution reaction. Phase transfer catalysis can also be employed for the N-alkylation of pyrazoles, often providing high yields without the need for a solvent. researchgate.net

Alternative, milder methods for N-alkylation have also been developed. For instance, trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid catalyst to achieve N-alkylation of pyrazoles. semanticscholar.org Copper-catalyzed C-N coupling reactions of aliphatic halides with amines at room temperature also provide an efficient route for N-benzylation. organic-chemistry.org Furthermore, primary benzylamines can be synthesized through the efficient N-alkylation of benzyl alcohols using nickel catalysts and ammonia (B1221849) sources. nih.gov

The choice of method often depends on the specific substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule.

Synthesis of Pyrazolamines from Hydrazones and Related Precursors

The construction of the pyrazole ring itself is a cornerstone of synthesizing this compound. A widely utilized and versatile method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov

To obtain a 3-aminopyrazole, a β-ketonitrile is a common precursor. The reaction of a β-ketonitrile with a hydrazine proceeds via nucleophilic attack of the hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The cyano group at the 3-position of the starting material becomes the amino group of the resulting pyrazole.

Hydrazones themselves are key intermediates and can also be used as starting materials. For example, the reaction of hydrazones with nitroolefins, mediated by a strong base, can lead to the formation of 1,3,4-trisubstituted pyrazoles with controlled regioselectivity. nih.gov Additionally, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from primary amines via the in situ generation of hydrazines and their subsequent reaction with 1,3-diketones. organic-chemistry.org The synthesis of pyrazoles from sulfonyl hydrazones and benzyl acrylate (B77674) under transition-metal-free conditions represents another modern approach. rsc.org

The following table summarizes various precursors and their resulting pyrazole products, illustrating the versatility of this synthetic strategy.

| Precursor 1 | Precursor 2 | Resulting Pyrazole Type | Reference |

| Hydrazone | Nitroolefin | 1,3,4-Trisubstituted Pyrazole | nih.gov |

| β-Ketonitrile | Hydrazine | 3-Aminopyrazole | beilstein-journals.org |

| Hydrazone | α-Bromo Ketone | 1,3,5-Trisubstituted Pyrazole | organic-chemistry.org |

| Enaminone | Hydrazine | 1,4-Disubstituted Pyrazole | organic-chemistry.org |

| Primary Amine / 1,3-Diketone | Oxaziridine | 1,3,5-Trisubstituted Pyrazole | organic-chemistry.org |

Modern Synthetic Advancements and Environmentally Benign Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of heterocyclic compounds like pyrazoles.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement over traditional heating methods. tandfonline.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. tandfonline.comrsc.orgresearchgate.net This technique is particularly well-suited for the synthesis of pyrazole derivatives, including the condensation reactions that form the pyrazole core. mdpi.comnih.gov The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture, which can accelerate reaction rates and sometimes alter reaction pathways, leading to improved outcomes. tandfonline.com

Catalyst-Mediated Reactions for Pyrazole Core Formation

The use of catalysts is central to many modern synthetic strategies for pyrazole formation. Catalysts can enhance reaction rates, improve yields, and control regioselectivity. A wide array of catalysts have been employed in pyrazole synthesis, including both metal-based and metal-free systems. mdpi.com For example, nano-ZnO has been used as an eco-friendly catalyst for pyrazole synthesis in aqueous media. nih.gov Protic pyrazole complexes themselves have been investigated for their catalytic activities in various transformations. nih.gov The development of novel catalytic systems continues to be an active area of research, aiming for greater efficiency and sustainability. researchgate.net

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. mdpi.com This strategy is advantageous as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. ut.ac.irlongdom.org The synthesis of pyrazole derivatives is well-suited for MCRs, where three or more components can be combined to construct the substituted pyrazole ring in a single step. researchgate.netpreprints.org These reactions often proceed with high atom economy and can generate diverse libraries of compounds for biological screening. mdpi.com

The table below provides a comparative overview of these modern synthetic methodologies.

| Methodology | Key Advantages | Typical Reaction Conditions | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions | Sealed vessel, microwave irradiation | tandfonline.com, rsc.org |

| Catalyst-Mediated Reactions | Increased reaction rate, improved selectivity, milder conditions | Presence of a catalyst (metal or organic) | mdpi.com, researchgate.net |

| One-Pot Multicomponent Reactions | High efficiency, atom economy, reduced waste, operational simplicity | Combination of three or more reactants in a single pot | ut.ac.ir, mdpi.com, researchgate.net |

Biological and Pharmacological Research Perspectives on N Benzyl 1,4 Dimethyl 1h Pyrazol 3 Amine

In Vitro Biological Activity Evaluation Methodologies

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

The potential of N-benzyl pyrazole (B372694) derivatives as anticancer agents is frequently evaluated using a variety of cell-based assays to determine their antiproliferative and cytotoxic effects. These assays are crucial for initial screening and for understanding the dose-dependent impact of these compounds on cancer cell lines.

A common method used is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their cytotoxic effects on the MDA-MB-468 human triple-negative breast cancer cell line and the AGO1522 normal fibroblast cell line. waocp.org One derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (referred to as 3f), demonstrated significant dose- and time-dependent cell toxicity in the cancer cells. waocp.org After a 24-hour treatment, the IC50 value for this compound was 14.97 µM against MDA-MB-468 cells, compared to 28.74 µM for the normal fibroblast cells, suggesting a degree of selectivity for cancer cells. waocp.org

Similarly, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides was guided by their antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, leading to the identification of compounds with submicromolar antiproliferative activity. nih.gov In other studies, newly synthesized 1H-benzofuro[3,2-c]pyrazole and related pyrazole derivatives were tested against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov One of the most active pyrazole compounds, designated 5b, was found to be 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cells. nih.gov Further investigations into 5-aminopyrazole derivatives using the MTT assay have also identified compounds that are promising antiproliferative agents, capable of suppressing the growth of specific cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | MDA-MB-468 (Breast Cancer) | 14.97 µM | waocp.org |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | AGO1522 (Normal Fibroblast) | 28.74 µM | waocp.org |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar | nih.gov |

| Pyrazole derivative (5b) | K562 (Leukemia) | 0.021 µM | nih.gov |

| Pyrazole derivative (5b) | A549 (Lung Cancer) | 0.69 µM | nih.gov |

Biochemical Assays for Target Engagement and Specificity

To elucidate the mechanism of action of N-benzyl pyrazolamine derivatives, biochemical assays are employed to identify direct molecular targets and assess the specificity of the interaction. These assays move beyond cellular effects to pinpoint the proteins or pathways a compound modulates.

For example, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds reduce mTORC1 activity and modulate autophagy. nih.gov They were found to increase basal autophagy but also disrupt autophagic flux under starvation conditions by interfering with mTORC1 reactivation. nih.gov Another pyrazole derivative, which showed potent antiproliferative activity, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM in a biochemical assay that monitors fluorescence enhancement as tubulin polymerizes into microtubules. nih.gov

In the context of epigenetics, a benzyl-substituted benzimidazole (B57391) pyrazole variant was shown to inhibit lysine (B10760008) demethylase (KDM) enzymes, particularly the KDM4 subfamily. mdc-berlin.de Kinetic and crystallographic studies demonstrated a complex inhibition mechanism involving competition with the enzyme for active-site Fe2+ and binding to a distal site on the enzyme surface. mdc-berlin.de Similarly, a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were designed and synthesized to target co-activator associated arginine methyltransferase 1 (CARM1), a key enzyme in gene regulation. nih.govresearchgate.net The potency of these inhibitors was evaluated in biochemical assays, which showed that the nature of the heteroaryl fragment significantly influenced their inhibitory activity. nih.govresearchgate.net

Table 2: Biochemical Targets of N-Benzyl Pyrazole Derivatives

| Derivative Class | Biochemical Target | Observed Effect | Source |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 | Reduced activity | nih.gov |

| Pyrazole derivative (5b) | Tubulin Polymerization | Inhibition (IC50 = 7.30 μM) | nih.gov |

| Benzimidazole benzylpyrazole | Lysine Demethylase (KDM4) | Inhibition via Fe2+ competition | mdc-berlin.de |

| N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides | CARM1 | Inhibition | nih.govresearchgate.net |

Antimicrobial Activity Assessments (Antibacterial, Antifungal)

The antimicrobial potential of pyrazole derivatives is a significant area of investigation. mdpi.com Standardized assays are used to determine their efficacy against a spectrum of pathogenic bacteria and fungi.

The antimicrobial activity of newly synthesized compounds is often preliminarily assessed using the well diffusion method. jrmds.in This technique involves placing the compound on an agar (B569324) plate inoculated with a specific microorganism and measuring the zone of inhibition. Pyrazole derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans. jrmds.intsijournals.comnih.gov

For quantitative assessment, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, a benzimidazole-pyrazole compound, N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine, showed a very good profile against Gram-positive bacteria, with an MIC of 3.125 μg/mL against B. subtilis, which was equivalent to the standard drug chloramphenicol. nih.gov Another study synthesized a series of pyrazolyl-quinazolin-4(3H)-ones and screened them against various bacterial and fungal strains, comparing their potency to standard drugs like Penicillin-G and Fluconazole. researchgate.net Some of these compounds exhibited very good antimicrobial activity. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrazole Hybrids

| Compound Class | Microorganism | Method | Result | Source |

|---|---|---|---|---|

| Benzimidazole-Pyrazoles | Bacillus subtilis | MIC | 3.125 µg/mL | nih.gov |

| Benzimidazole-Pyrazoles | Pseudomonas aeruginosa | MIC | 25 µg/mL | nih.gov |

| Benzimidazole-Pyrazoles | E. coli | MIC | 25 µg/mL | nih.gov |

| Pyrazolidin-3-ones | B. subtilis, S. aureus | Modified Kirby Bauer | Significant activity | tsijournals.com |

| Pyrazolidin-3-ones | Candida albicans | Modified Kirby Bauer | Significant inhibition | tsijournals.com |

Anti-inflammatory and Analgesic Pathway Investigations

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented and are a primary focus of research. mdpi.commdpi.com Investigations often involve in vivo animal models to assess efficacy and in vitro assays to explore underlying mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

A widely used in vivo model for anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govresearchgate.net In this model, the ability of a compound to reduce swelling is measured over time. For instance, a series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were evaluated, with several compounds showing potent anti-inflammatory activity when compared to the reference drug indomethacin. researchgate.net Another study reported that certain 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity (≥84.2% inhibition), comparable to the standard drug diclofenac (B195802) (86.72%). nih.gov

Analgesic activity is often assessed using methods like the p-benzoquinone-induced writhing test. researchgate.net This test measures a compound's ability to reduce the number of abdominal constrictions (writhing) induced by a chemical irritant. Several of the 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives also exhibited potent analgesic effects in this model, comparable to aspirin. researchgate.net

Mechanistic studies frequently focus on the inhibition of COX-1 and COX-2 enzymes. An enzyme immunoassay (EIA) kit can be used to analyze the inhibitory efficacy of target compounds. mdpi.com Some pyrazole derivatives have been identified as selective COX-2 inhibitors, which is a desirable trait for reducing inflammatory effects while minimizing gastric side effects associated with COX-1 inhibition. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives

| Compound Class | Assay | Activity | Standard Drug | Source |

|---|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazoles | Carrageenan-induced paw edema | ≥84.2% inhibition | Diclofenac (86.72%) | nih.gov |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema | Potent activity | Indomethacin | researchgate.net |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | p-Benzoquinone-induced writhing | Potent activity | Aspirin | researchgate.net |

| Benzophenones with pyrazole | Edema inhibition | 65.38% inhibition | N/A | mdpi.com |

| Pyrazole sulfonate series | Auricular edema inhibition | Up to 35.9% | N/A | nih.gov |

Comparative Biological Activity with Benchmark Pyrazole Derivatives and Related Heterocycles

To contextualize the therapeutic potential of new N-benzyl pyrazolamine derivatives, their biological activities are often compared with established benchmark compounds, including clinically used pyrazole drugs and other related heterocyclic structures. This comparative analysis helps in understanding structure-activity relationships and identifying candidates with improved potency or selectivity.

A prominent benchmark for anti-inflammatory pyrazole derivatives is Celecoxib, a selective COX-2 inhibitor. mdpi.comnih.gov Newly synthesized pyrazole derivatives are frequently evaluated against Celecoxib to gauge their COX-2 inhibitory potential and selectivity. nih.gov For instance, one study synthesized a new pyrazole derivative that exhibited optimal anti-inflammatory activity comparable to both diclofenac sodium and Celecoxib. nih.gov

In the realm of multi-target inhibitors, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). mdpi.com While these compounds are structurally distinct from pyrazoles, the study highlights a strategy of designing molecules that can interact with multiple biological targets, a concept also being explored within pyrazole chemistry. The inhibitory activities of these new compounds were compared against standard inhibitors like donepezil (B133215) and tacrine. mdpi.com This comparative approach is essential for validating the efficacy and potential advantages of novel chemical scaffolds. mdpi.com

Identification of Novel Biological Targets for N-Benzyl Pyrazolamine Derivatives

Research into N-benzyl pyrazolamine derivatives has led to the identification of novel biological targets beyond their traditional roles as anti-inflammatory or antimicrobial agents. This expansion of known targets opens up new therapeutic possibilities for this class of compounds.

Studies have revealed that certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides act as modulators of the mTORC1 signaling pathway and autophagy. nih.gov This finding suggests their potential use in diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders. The ability of these compounds to disrupt autophagic flux represents a novel mechanism of action. nih.gov

Another significant discovery is the identification of pyrazole derivatives as inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds exhibit potent anticancer activity. This places them in a class of antimitotic agents with a mechanism similar to well-known chemotherapy drugs. nih.gov

Furthermore, research has identified N-benzyl pyrazole derivatives that target key enzymes involved in epigenetic regulation and signal transduction. A benzyl-substituted benzimidazole pyrazole was found to be a potent inhibitor of lysine demethylase (KDM) enzymes, which are implicated in the progression of prostate cancer. mdc-berlin.de In a separate line of research, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were successfully designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), an enzyme involved in transcriptional regulation. nih.govresearchgate.net The identification of these specific molecular targets provides a strong rationale for the development of N-benzyl pyrazolamine derivatives as targeted therapies for cancer and other diseases.

Computational and Theoretical Studies on N Benzyl 1,4 Dimethyl 1h Pyrazol 3 Amine

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine, within the active site of a target protein.

Research on pyrazole (B372694) derivatives has frequently employed molecular docking to identify and understand their interactions with various protein targets. researchgate.netresearchgate.netmdpi.com For instance, studies on similar pyrazole-based compounds have investigated their potential as inhibitors for enzymes like carbonic anhydrase and aromatase. researchgate.netnih.gov These investigations typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are critical for the ligand's binding affinity and specificity.

In a typical docking study involving a pyrazolamine derivative, the pyrazole core might form hydrogen bonds with amino acid residues in the protein's active site, while the benzyl (B1604629) and dimethyl groups could engage in hydrophobic and van der Waals interactions. The specific interactions depend on the topology and chemical nature of the binding pocket. The results of such studies are often quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. For example, docking studies of pyrazole-carboxamides against carbonic anhydrase receptors have shown that these compounds can fit well within the active site. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Pyrazole nitrogen atoms, Amine group | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Benzyl ring, Methyl groups | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |

| Pi-Stacking | Benzyl ring, Pyrazole ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the docked complex, analyze conformational changes, and provide a more accurate estimation of binding free energies.

For pyrazole derivatives, MD simulations have been utilized to confirm the stability of binding poses predicted by docking. nih.govmdpi.comresearchgate.net A simulation typically runs for a duration of nanoseconds, during which the trajectory of the ligand-protein complex is recorded. Analysis of this trajectory can reveal whether the key interactions observed in the docking pose are maintained over time. Root Mean Square Deviation (RMSD) is a common metric used to evaluate the stability of the complex; a stable RMSD value over the simulation time suggests a stable binding. researchgate.net

These simulations can also shed light on the flexibility of both the ligand and the protein, showing how they adapt to each other to achieve an optimal fit. This information is invaluable for understanding the dynamic nature of molecular recognition and for refining the design of more potent and specific inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide a wealth of information about its intrinsic properties.

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting how the molecule will interact with other molecules, including its protein target. researchgate.net

DFT studies on similar pyrazole structures have helped in confirming experimental results from techniques like IR and NMR spectroscopy and have provided insights into the electronic properties that govern their biological activity. researchgate.net

| DFT Parameter | Information Provided | Relevance to Drug Design |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Understanding the molecule's stable conformation |

| HOMO-LUMO Gap | Chemical reactivity and stability | Predicting the molecule's propensity to react |

| MEP Map | Electron density distribution | Identifying sites for intermolecular interactions |

In Silico ADME Prediction and Pharmacokinetic Modeling Methodologies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico ADME prediction models use computational algorithms to estimate these properties based on the molecule's structure, significantly reducing the need for costly and time-consuming experimental assays in the early stages of drug discovery. nih.govresearchgate.net

For pyrazole derivatives, various ADME parameters are typically predicted:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are calculated to predict oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding where the drug will travel in the body. nih.gov

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the drug is eliminated from the body are estimated.

Drug-likeness: Rules such as Lipinski's Rule of Five are applied to assess whether the compound has physicochemical properties consistent with known orally active drugs.

ADME predictions for various pyrazole compounds have shown that they often possess favorable physicochemical and pharmacokinetic properties, making them promising candidates for further development. researchgate.netchristuniversity.in

| ADME Parameter | Predicted Property | Significance |

| A bsorption | Oral Bioavailability, Intestinal Absorption | Likelihood of the drug being absorbed when taken orally |

| D istribution | Blood-Brain Barrier Permeability, Plasma Protein Binding | How the drug is distributed throughout the body |

| M etabolism | Cytochrome P450 Inhibition/Induction | How the drug is broken down by the body |

| E xcretion | Renal Clearance | How the drug is eliminated from the body |

Virtual Screening and Structure-Based Drug Design Strategies for N-Benzyl Pyrazolamines

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When combined with knowledge of the target's three-dimensional structure, this is known as structure-based drug design.

This strategy has been successfully applied to the discovery of novel pyrazole-based compounds with a range of biological activities. nih.gov The process often starts with a large virtual library of compounds, which can be filtered based on physicochemical properties and drug-likeness criteria. The remaining compounds are then docked into the active site of the target protein, and the top-scoring molecules are selected for further investigation.

For N-benzyl pyrazolamines, this approach could be used to screen for derivatives with improved binding affinity or selectivity for a specific target. By analyzing the binding modes of the top hits, medicinal chemists can gain insights into the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. This knowledge can then be used to rationally design new, more potent analogs of this compound.

Future Research Directions and Therapeutic Potential of N Benzyl 1,4 Dimethyl 1h Pyrazol 3 Amine

Design and Synthesis of Advanced N-Benzyl Pyrazolamine Analogues with Tailored Activities

The design and synthesis of novel analogues of N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine are pivotal for enhancing its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the molecule's structure affect its biological activity. mdpi.com By systematically altering substituents on the pyrazole (B372694) ring and the benzyl (B1604629) group, it is possible to optimize potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of different functional groups on the phenyl ring of the benzyl moiety can significantly influence interactions with biological targets. nih.gov

Synthetic strategies for creating libraries of these analogues are diverse. One common approach involves the condensation of β-ketonitriles with hydrazines, a versatile method for constructing the 5-aminopyrazole core. beilstein-journals.org Another established method is the reaction of 1,3-diketones with hydrazine (B178648) derivatives. mdpi.com More advanced techniques, such as multicomponent reactions, offer an efficient way to generate molecular diversity in a single step. researchgate.net These methods can be adapted to produce a wide range of N-benzyl pyrazolamine derivatives for biological screening.

Table 1: Synthetic Approaches for Pyrazole Derivatives

| Method | Description | Key Reactants |

|---|---|---|

| Knorr Pyrazole Synthesis | Condensation of β-ketoesters with hydrazines. | β-ketoesters, Hydrazines |

| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyl compounds with hydrazines. | 1,4-dicarbonyls, Hydrazines |

| From 1,3-Diketones | Cyclocondensation with hydrazines. mdpi.com | 1,3-diketones, Hydrazines |

| From β-Ketonitriles | Condensation with hydrazines to form 5-aminopyrazoles. beilstein-journals.org | β-ketonitriles, Hydrazines |

The goal of these synthetic efforts is to develop analogues with tailored activities, whether it be increased potency against a specific enzyme or receptor, improved selectivity to reduce off-target effects, or enhanced metabolic stability for better in vivo performance.

Exploration of Novel Therapeutic Applications Beyond Established Pyrazole Activities

Pyrazole derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govmdpi.com While these established activities provide a logical starting point for investigating this compound, future research should also venture into novel therapeutic areas.

The structural versatility of the pyrazole scaffold allows for its adaptation to a wide range of biological targets. mdpi.com For example, pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in oncology. nih.gov The potential for N-benzyl pyrazolamine analogues to act as kinase inhibitors warrants exploration. Furthermore, the role of pyrazoles as cannabinoid receptor type 1 (CB1) antagonists has been a subject of interest, suggesting potential applications in metabolic disorders and neuropsychiatric conditions. nih.gov

Table 2: Established and Potential Therapeutic Applications of Pyrazole Derivatives

| Therapeutic Area | Mechanism of Action/Target |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. nih.gov |

| Anticancer | Kinase inhibition (e.g., EGFR, VEGFR), microtubule disruption. mdpi.comnih.gov |

| Antimicrobial | Inhibition of essential bacterial or fungal enzymes. nih.gov |

| Antidepressant | Monoamine oxidase (MAO) inhibition. nih.gov |

| Antidiabetic | Stimulation of insulin (B600854) secretion and glucose uptake. nih.gov |

Systematic screening of this compound and its analogues against a broad panel of biological targets could uncover unexpected and valuable therapeutic applications.

Development of Advanced Methodologies for Mechanistic Elucidation of this compound

A deep understanding of the mechanism of action is crucial for the rational design of more effective and safer drugs. For this compound, future research should employ advanced methodologies to elucidate its molecular interactions with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about how the compound binds to its target protein.

Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental approaches by predicting binding modes and affinities. mdpi.com These in silico techniques can help to prioritize which analogues to synthesize and test, thereby streamlining the drug discovery process. Furthermore, chemical proteomics and activity-based protein profiling can be used to identify the cellular targets of this compound, particularly if the primary target is unknown.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Derivative Research

Generative AI models can even design novel pyrazole structures with desired properties from scratch. nih.gov By integrating AI and ML into the research workflow, the discovery and optimization of N-benzyl pyrazolamine analogues can be significantly accelerated.

Collaborative Research Frameworks for Accelerating N-Benzyl Pyrazolamine Discovery

The complexity of modern drug discovery necessitates a collaborative approach. Future progress in the development of N-benzyl pyrazolamine-based therapeutics will be enhanced by establishing collaborative frameworks that bring together experts from academia, industry, and government research institutions. These collaborations can facilitate the sharing of resources, expertise, and data.

Open innovation platforms and public-private partnerships can provide the necessary infrastructure for these collaborations. By pooling knowledge in areas such as synthetic chemistry, pharmacology, computational modeling, and clinical development, the timeline for translating promising N-benzyl pyrazolamine analogues from the laboratory to the clinic can be significantly shortened.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO. For example, cyclopropanamine derivatives have been synthesized via Buchwald-Hartwig-type couplings under mild heating (35°C for 48 hours), yielding ~17.9% after chromatographic purification . Optimization strategies include varying ligands, adjusting solvent polarity, and employing microwave-assisted synthesis to reduce reaction times.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and aromaticity. For example, pyrazole protons typically resonate at δ 5–7 ppm, while benzyl groups show distinct splitting patterns .

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving hydrogen atom positions, and validating bond lengths/angles. ORTEP-III aids in visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity or supramolecular interactions of N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model binding affinities to target proteins. For pyrazole-based analogs, docking studies into enzyme active sites (e.g., glucokinase) have identified key hydrogen-bonding interactions (e.g., N–H···O) and hydrophobic contacts. Graph set analysis (e.g., Etter’s rules) further categorizes hydrogen-bonding motifs in crystal structures .

Q. What strategies address contradictions in crystallographic data for pyrazole derivatives, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Structure Validation : Use PLATON (implemented in SHELX) to check for missed symmetry, twinning, or solvent-accessible voids. For twinned data, SHELXL’s TWIN/BASF commands refine twin laws .

- Disorder Resolution : Apply restraints to anisotropic displacement parameters and employ difference Fourier maps to model alternative conformers .

Q. How does the substitution pattern on the pyrazole ring influence hydrogen-bonding networks in solid-state structures?

- Methodological Answer : The benzyl and methyl groups sterically direct hydrogen-bonding interactions. For example, N-benzyl derivatives often form C–H···π interactions between aromatic rings, while the 3-amine group participates in N–H···N hydrogen bonds with adjacent pyrazole rings. Graph set analysis (e.g., motifs) can classify these patterns .

Q. What experimental approaches resolve low yields in multi-step syntheses of N-benzyl-pyrazole derivatives?

- Methodological Answer :

- Step Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, replacing Pd catalysts with Cu(I) in coupling reactions improved yields from <20% to >50% in similar systems .

- Purification : Employ gradient elution (e.g., EtOAc/hexane 0–100%) and centrifugal partition chromatography for challenging separations .

Critical Analysis of Evidence

- Synthesis : and provide robust protocols for pyrazole derivatization but highlight low yields (17.9%), suggesting a need for optimization .

- Crystallography : SHELX remains the gold standard for refinement, but newer software (e.g., OLEX2) may offer improved automation .

- Contradictions : Discrepancies in hydrogen-bonding patterns ( vs. 12) underscore the role of substituent effects on supramolecular assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.